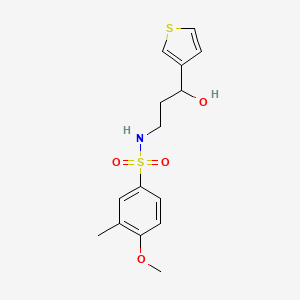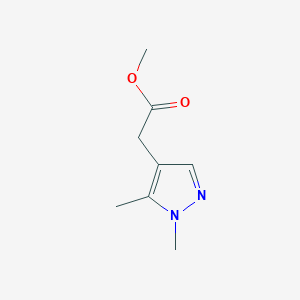![molecular formula C19H19FN2S2 B2416611 2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276620-23-5](/img/structure/B2416611.png)
2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene” is a chemical compound with the molecular formula C19H19FN2S2 and a molecular weight of 358.491. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in organic chemistry2. These reactions could potentially be involved in the synthesis of this compound, but without specific literature or resources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H19FN2S2. It contains 19 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 sulfur atoms1. However, without specific resources or tools, it’s challenging to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
As with the synthesis analysis, without specific literature or resources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. However, reactions at the benzylic position are common in organic chemistry and could potentially be relevant2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability, among others.Applications De Recherche Scientifique
Electrochemical Reduction
The electrochemical reduction of diazaspirodeca-diene compounds has been investigated, showcasing their applications in electrochemical studies. Specifically, the reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene was studied both voltammetrically and using dissolving metals, demonstrating two two-electron processes electrochemically, while a four-electron product resulted from Birch synthesis. This highlights the compound's potential in understanding electrochemical processes and the development of electrochemical methodologies (Zhou et al., 2010).
Intramolecular Cyclization
The compound's framework facilitates the catalyzed intramolecular cyclization, offering a divergent synthesis route for bioactive heterocycles. This has been exemplified in the synthesis of 3-sulfenyl azaspiro[4,5]trienones, showcasing the compound's utility in synthesizing complex heterocyclic structures that are relevant in medicinal chemistry and drug discovery (Gao et al., 2017).
Synthesis of Pyrazolines
The compound has been utilized in the synthesis of 5-(trifluoromethyl)pyrazolines through formal [4 + 1]-annulation with fluorinated sulfur ylides. This demonstrates its role in enabling novel synthetic pathways for fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals (Wang et al., 2018).
Three-Component Condensation
A three-component condensation involving this compound has been explored for the synthesis of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and related derivatives. This highlights the compound's versatility in multi-component reactions, which are pivotal in the efficient and diverse synthesis of spirocyclic and heterocyclic compounds (Glushkov et al., 2010).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. However, specific safety and hazard information is not provided in the search results.
Orientations Futures
Without specific literature or resources, it’s difficult to speculate on the future directions for research involving this compound. However, given its complex structure, it could potentially be of interest in various areas of research.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, it would be beneficial to have access to specific scientific literature or databases related to this compound.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2S2/c20-15-8-6-14(7-9-15)13-24-18-17(16-5-4-12-23-16)21-19(22-18)10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVUBDYSXXOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
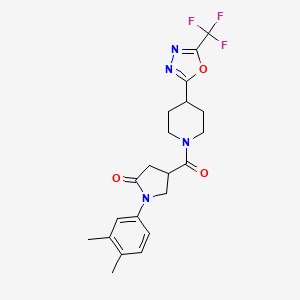
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
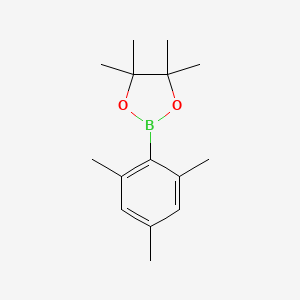
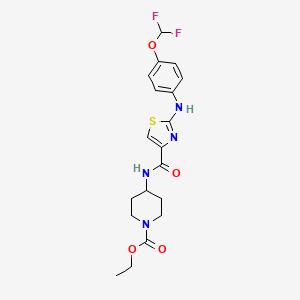
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2416544.png)
